molecular formula C13H17NO2 B1381238 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1803591-59-4

1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1381238
CAS No.: 1803591-59-4
M. Wt: 219.28 g/mol
InChI Key: GKXUZTINRJOQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral indane derivative offered for research and development purposes. This compound features a carboxylic acid and an amino group on the same carbon center, creating a versatile scaffold for further chemical modification, such as amide bond formation or salt preparation . The indane core structure is of significant interest in medicinal chemistry, as similar scaffolds are found in compounds with reported biological activity . Key Applications: - Pharmaceutical Research: Serves as a key synthetic intermediate or building block in the exploration of new active compounds. The structure is analogous to other indane-carboxylic acid derivatives investigated for their potential effects . - Organic Synthesis: Useful for the construction of more complex molecules. The functional groups allow for diverse chemical transformations, enabling its incorporation into libraries for drug discovery programs. Safety & Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use. Similar amino acid derivatives based on the indane structure may carry specific hazard classifications, and standard laboratory safety precautions should be observed .

Properties

IUPAC Name

1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8(2)10-7-13(14,12(15)16)11-6-4-3-5-9(10)11/h3-6,8,10H,7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUZTINRJOQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1803591-59-4) is a compound of interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.

The chemical formula for this compound is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. Its structural characteristics include:

  • IUPAC Name : 1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
  • Appearance : Powder
  • Storage Temperature : Room temperature

Biological Activity Overview

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

  • Transport Mechanisms : The compound may interact with the LAT1 transporter, which is known for its role in transporting amino acids across the blood-brain barrier. This mechanism is crucial for drug delivery in central nervous system (CNS) therapies .
  • Inhibition of Cancer Cell Growth : Similar indene derivatives have shown promise in inhibiting cancer cell proliferation by blocking specific signaling pathways involved in tumor growth. For instance, compounds designed as DDR1 inhibitors demonstrated significant efficacy against pancreatic cancer cells by suppressing epithelial-mesenchymal transition and colony formation .

Case Studies and Research Findings

Several studies have explored the biological implications of indene derivatives:

Study on LAT1 Transporter Activity

A study investigated the transport activity of various carboxylic acid bioisosteres related to amino acids. It was found that certain modifications could enhance or diminish their interaction with LAT1, indicating potential for optimizing drug designs targeting this transporter .

DDR1 Inhibition and Cancer Treatment

Research on related compounds has demonstrated that selective DDR1 inhibitors can effectively suppress cancer cell signaling pathways. For example, one compound showed an IC50 value of 14.9 nM against DDR1, highlighting the potential for indene derivatives in cancer therapeutics . This suggests that this compound may also possess similar inhibitory characteristics.

Comparative Analysis of Biological Activities

The table below summarizes the biological activities reported for various indene derivatives:

Compound NameTarget ActivityIC50 Value (nM)Notes
7fDDR1 Inhibition14.9Effective against pancreatic cancer cells
HA-PheLAT1 Transport>200Weaker ligand compared to parent amino acids
Indene Derivative XCancer Cell Growth InhibitionVariesSpecific to signaling pathway targeted

Scientific Research Applications

Cancer Therapeutics

Research indicates that compounds similar to 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid may play a crucial role in cancer treatment. Notably, studies have demonstrated the potential of related compounds in inducing apoptosis in cancer cells by targeting inhibitors of apoptosis proteins (IAPs). These compounds promote the degradation of cIAP-1 and cIAP-2, leading to increased sensitivity of cancer cells to apoptotic signals such as TNF-alpha and TRAIL .

Discoidin Domain Receptor Inhibition

Another promising application is the development of selective discoidin domain receptor (DDR) inhibitors. A study synthesized a series of compounds based on the dihydroindene structure, demonstrating that certain derivatives effectively inhibited DDR1 with high potency. This inhibition was linked to reduced signaling pathways associated with cancer cell proliferation and metastasis . The compound's ability to suppress collagen-induced signaling pathways further underscores its potential therapeutic applications in oncology.

Structure-Based Drug Design

The compound's unique structure allows for modifications that can enhance its biological activity. Structure-based drug design approaches have been employed to optimize derivatives of dihydroindene compounds, leading to the identification of candidates with improved selectivity and efficacy against specific targets involved in tumor growth and progression .

Case Study 1: DDR1 Inhibitors

In a notable study, researchers designed a series of 2-amino-2,3-dihydro-1H-indene derivatives that showed selective inhibition of DDR1 with an IC50 value of 14.9 nM. These compounds not only inhibited DDR1 but also demonstrated significant effects on pancreatic cancer cell lines, reducing colony formation and enhancing apoptotic responses . This highlights the therapeutic potential of modifying the dihydroindene scaffold for targeted cancer therapies.

Case Study 2: Inducing Apoptosis in Cancer Cells

A patent describes methods utilizing dihydroindene compounds to induce apoptosis in cancer cells by promoting the degradation of IAP proteins. The findings suggest that these compounds can sensitize resistant cancer cells to apoptosis, providing a novel approach for treating various malignancies .

Comparative Analysis of Related Compounds

Compound NameStructureTargetActivity
This compoundStructureDDR1Selective inhibition
2-Amino-2,3-dihydro-1H-indene derivatives-IAPsInduce apoptosis
Other dihydroindene analogs-VariousPotential anticancer activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indene Derivatives

Key analogs and their structural distinctions are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound -NH₂, -COOH, -CH(CH₃)₂ (1,1,3) C₁₃H₁₇NO₂ 219.28 High lipophilicity; synthetic precursor
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride -NH₂, -COOH (1,1) C₁₀H₁₂ClNO₂ 178.0 ([M+H]⁺) Simpler structure; LC-MS validated
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride -NH₂, -COOH, -OCH₃ (1,1,4) C₁₁H₁₄ClNO₃ 235.68 Enhanced solubility (polar OCH₃ group)
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid -COOH, -F (1,6) C₁₀H₉FO₂ 180.18 Increased acidity (electron-withdrawing F)
Boc-protected analog (1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid) -Boc-NH₂, -COOH, -OCH₃ (1,1,4) C₁₆H₂₁NO₅ 307.34 Stabilized amino group; drug intermediate
Key Observations :
  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to methoxy or fluorine substituents, impacting membrane permeability and solubility .
  • Acidity : The carboxylic acid group’s pKa is influenced by substituents. Fluorine (electron-withdrawing) lowers pKa, while methoxy (electron-donating) raises it .
  • Synthetic Utility : Boc-protected analogs are used in peptide synthesis to prevent undesired side reactions .
Analog-Specific Modifications :
  • Methoxy Derivatives: Introduced via electrophilic substitution or alkylation of phenolic intermediates .
  • Fluorine Derivatives : Achieved via halogenation or nucleophilic aromatic substitution .

Preparation Methods

Key Steps:

  • Preparation of carbamate intermediates : These are synthesized from indene derivatives bearing carbamate groups, often via reaction with suitable isocyanates or chloroformates.
  • Hydrolysis process : The carbamate is hydrolyzed in a high boiling alcoholic solvent (e.g., 1-butanol), using acid or base catalysis, to liberate the amino group.
  • Purification : The amino acid is purified through extraction, crystallization, or chromatography.

Data Table: Hydrolysis Conditions

Parameter Details
Solvent 1- or 2-butanol
Catalyst Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Temperature 80–120°C
Reaction Time 4–8 hours
Purification Method Extraction, recrystallization

Synthesis via Cyclization and Functionalization of Indene Derivatives

Another approach involves constructing the indene core via cyclization of suitable precursors, followed by selective functionalization to introduce the amino and propan-2-yl groups.

Key Steps:

  • Preparation of substituted indene precursors : Starting from styrene derivatives or related aromatic compounds, cyclization is achieved through Friedel–Crafts or intramolecular cyclization reactions.
  • Introduction of side chains : The propan-2-yl group is introduced via alkylation or addition reactions, often using Grignard reagents or organolithium compounds.
  • Amino group installation : Nucleophilic amination or reductive amination methods are employed to introduce the amino group at the desired position.

Data Table: Cyclization and Functionalization

Step Reagents/Conditions Purpose
Cyclization Lewis acids (e.g., AlCl₃), heat Form indene ring
Alkylation Propan-2-yl halides, base (e.g., K₂CO₃) Attach propan-2-yl group
Amination Ammonia or amine derivatives, catalytic conditions Install amino group

Asymmetric Synthesis via Diastereomeric Resolution

Research indicates the feasibility of asymmetric synthesis through diastereomeric resolution, especially when producing optically active forms. A notable method involves starting from racemic precursors and resolving them using chiral auxiliaries, such as oxazolidinones, as demonstrated in recent studies on indane derivatives.

Key Steps:

Data Table: Asymmetric Synthesis

Step Reagents/Conditions Notes
Racemic precursor synthesis Cyclization of styrene derivatives Form racemic indene carboxylic acids
Chiral auxiliary coupling Oxazolidinone derivatives, coupling agents Form diastereomeric complexes
Separation Chromatography or crystallization Enantiomeric enrichment
Auxiliary removal Acidic or basic hydrolysis Obtain optically active amino acid

Summary of Preparation Methods

Method Advantages Limitations
Hydrolysis of carbamate derivatives Straightforward, high yield Requires suitable carbamate intermediates
Cyclization and functionalization Versatile, allows for structural modifications Multi-step process, potential for side reactions
Asymmetric synthesis with resolution Produces enantiomerically pure compounds Additional steps, waste of undesired enantiomer

Research Findings and Data Synthesis

Recent research emphasizes the importance of optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and stereoselectivity. For example, the hydrolysis step benefits from high boiling solvents like 1-butanol at elevated temperatures, while asymmetric resolution techniques leverage chiral auxiliaries to achieve high enantiomeric excess.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.